9-Nitroanthracene

概要

説明

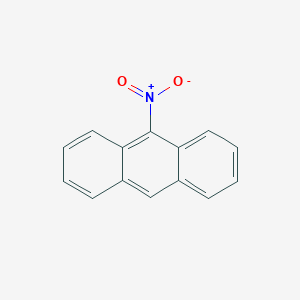

9-Nitroanthracene (9NA, C₁₄H₉NO₂) is a polycyclic aromatic hydrocarbon (PAH) derivative where a nitro group (-NO₂) is substituted at the 9-position of the anthracene backbone. It is synthesized via nitration of anthracene using nitric acid in glacial acetic acid, often with acetic anhydride or diacetylorthonitric acid as catalysts . This compound is notable for its photochemical reactivity, serving as a precursor to fluorescent probes like 9-aminoanthracene (9AA) and exhibiting unique electronic properties due to steric inhibition of resonance between the nitro group and the aromatic system .

準備方法

Synthetic Routes and Reaction Conditions: 9-Nitroanthracene can be synthesized through the nitration of anthracene. The process involves suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C. The mixture is stirred until a clear solution is obtained, followed by the addition of a mixture of concentrated hydrochloric acid and glacial acetic acid. The resulting product is then filtered, washed, and recrystallized from glacial acetic acid to yield bright orange-yellow needles .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may involve additional purification steps to remove impurities and achieve the desired product specifications .

化学反応の分析

Types of Reactions: 9-Nitroanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction of the nitro group can yield aminoanthracene.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: Aminoanthracene.

Substitution: Various substituted anthracene derivatives depending on the reagents used

科学的研究の応用

Photochemical Applications

Photochemical Studies

9-Nitroanthracene has been extensively studied for its photochemical behavior. Research indicates that it can undergo significant photochemical reactions, making it a useful compound in the study of light-induced processes. For instance, it has been utilized to investigate the mechanisms of photodimerization and other light-driven transformations in polycyclic aromatic hydrocarbons (PAHs) .

Table 1: Photochemical Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Quantum Yield | Variable (context-dependent) |

| Photostability | Moderate |

Environmental Monitoring

Diffusive Gradients in Thin Films

In environmental science, this compound has been employed as a model compound for evaluating the performance of diffusive gradients in thin films (DGT) devices. These devices are used for in situ monitoring of pollutants in water bodies, demonstrating the compound's relevance in assessing environmental contamination by PAHs .

Adsorption Studies

Recent studies have also focused on the adsorption behavior of this compound on microplastics in aqueous solutions. This research is crucial for understanding how such compounds interact with microplastics, which are pervasive environmental pollutants .

Analytical Chemistry

Matrix-Assisted Laser Desorption/Ionization (MALDI)

this compound serves as an effective matrix for laser desorption/ionization mass spectrometry (MALDI). Its properties enable the analysis of complex mixtures, such as fluorinated fullerenes, facilitating advancements in materials science and nanotechnology .

Table 2: Analytical Applications of this compound

| Application | Methodology | Remarks |

|---|---|---|

| MALDI | Mass Spectrometry | Effective for complex samples |

| Scintillation | Detection of radiation | Used in radiation detection systems |

| Electroluminescent Devices | Light Emission | Potential for display technologies |

Biological Studies

While primarily known for its chemical applications, there is emerging interest in the biological implications of this compound. Some studies have suggested that it may exhibit cytotoxic effects and could serve as a model compound to study the toxicity of nitrated PAHs .

作用機序

The mechanism of action of 9-Nitroanthracene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also undergo photochemical reactions, leading to the formation of reactive oxygen species and other photoproducts .

類似化合物との比較

Structural and Electronic Properties

Steric Effects on Resonance

The nitro group in 9NA induces significant steric hindrance, deviating from coplanarity with the anthracene ring. This reduces resonance stabilization compared to planar nitroaromatics. In contrast, 9,10-dinitroanthracene (9,10-DNA) exhibits even greater steric distortion, further inhibiting resonance and altering UV absorption spectra. For example:

- 9NA: Absorption maxima at 365 nm (weak n→π* transition due to non-planarity) .

- 9,10-DNA : Broader UV absorption with redshifted peaks, reflecting enhanced steric and electronic effects .

Nitro Group Positional Isomers

Nitro substitution at different positions (e.g., 1-, 2-, or 9-positions) drastically alters electronic properties. Density functional theory (DFT) calculations reveal:

- 1-Nitroanthracene (1NA) : Planar nitro group, stronger π-conjugation, and higher fluorescence quantum yield.

- 9NA: Non-planar nitro group, reduced conjugation, and faster non-radiative decay .

Thermodynamic Properties

The addition of a nitro group increases sublimation enthalpy (ΔH_sub) due to enhanced intermolecular interactions. Comparisons include:

| Compound | ΔH_sub (kJ/mol) | % Increase vs. Parent PAH | |

|---|---|---|---|

| Anthracene | 97.8 | – | |

| 9-Nitroanthracene | 114.2 | ~17% | |

| 1-Nitropyrene | 125.0 | ~28% | |

| 2-Nitrofluorene | 114.2 | ~30% |

9NA’s smaller ΔH_sub increase versus anthracene (vs. pyrene or fluorene derivatives) reflects weaker dipole-dipole interactions from its non-planar structure.

Photochemical Reactivity

Excited-State Dynamics

Ultrafast spectroscopy shows 9NA undergoes rapid intersystem crossing (ISC) to triplet states (T₁) within picoseconds, followed by NO· dissociation to form anthryloxy radicals. Key comparisons:

- 9NA: ISC rate = 1.3 × 10¹² s⁻¹; NO· dissociation yield = 35% .

Photodegradation Rates

Solvent polarity and nitro group position influence degradation:

| Compound | Degradation Half-life (h, in water) | |

|---|---|---|

| This compound | 6.2 | |

| 1-Nitropyrene | 4.8 | |

| 2-Nitrofluorene | 3.5 |

9NA’s slower degradation correlates with reduced solubility and steric protection of the nitro group.

Environmental and Biochemical Behavior

Adsorption on Microplastics

9NA exhibits moderate adsorption on polyethylene (PE) microplastics (Kd = 0.76 µM) due to hydrophobic interactions. Comparatively:

- Diclofenac Sodium : Higher adsorption (Kd = 1.2 µM) due to ionic interactions .

- 1-Nitronaphthalene : Lower adsorption (Kd = 0.45 µM) due to smaller molecular size .

Biochemical Activity

Ethanoanthracene derivatives (e.g., 9-(2-nitrovinyl)-9,10-dihydroanthracenes) show enhanced stability and drug-likeness vs. 9NA:

| Property | 9NA | Ethanoanthracene 23n |

|---|---|---|

| LogP | 3.8 | 2.5 |

| Plasma Protein Binding | 89% | 72% |

| Metabolic Stability | Low (t₁/₂ = 2h) | High (t₁/₂ = 8h) |

生物活性

9-Nitroanthracene (9-NA) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly in terms of mutagenicity and carcinogenicity. This compound is primarily produced for research purposes and is found in urban environments as a result of combustion processes. Its biological effects have been studied extensively, revealing significant implications for DNA damage and oxidative stress.

This compound has the following chemical characteristics:

- Molecular Formula : C14H9N

- Molecular Weight : 209.23 g/mol

- Structure : The nitro group is positioned at the 9th carbon of the anthracene ring system, influencing its reactivity and biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that 9-NA exhibits potent mutagenic activity. In a study utilizing the Ames test, 9-NA was found to induce mutagenicity at concentrations as low as 0.15 µg/plate, demonstrating a potency greater than benzo[a]pyrene (B[a]P) and comparable to 2-nitrofluorene . The presence of this compound in the National Toxicology Program's anthraquinone samples raised concerns about its potential role in tumor induction observed in animal studies.

Table 1: Comparison of Mutagenic Potency

| Compound | Mutagenic Activity (µg/plate) | Reference |

|---|---|---|

| This compound | 0.15 | |

| Benzo[a]pyrene | Higher than 0.15 | |

| 2-Nitrofluorene | Comparable |

Effects on DNA

The interaction of 9-NA with DNA has been a focal point of research. A study demonstrated that exposure to PM2.5-bound nitro-PAHs, including 9-NA, resulted in significant DNA damage in rat lungs. This included DNA strand breaks, formation of 8-hydroxydeoxyguanosine (8-OH-dG), and alterations in DNA repair gene expression . The mechanisms involved oxidative stress, which was further evidenced by changes in metabolic enzyme activity related to biotransformation processes.

Table 2: Effects of this compound on DNA Damage

| Parameter | Observed Effect | Reference |

|---|---|---|

| DNA Strand Breaks | Increased | |

| Formation of 8-OH-dG | Elevated levels | |

| DNA Repair Gene Expression | Inhibition |

Photochemical Reactions

The photochemical behavior of 9-NA has also been investigated. Under UV irradiation, it undergoes transformations leading to the formation of various products, including nitroso ketones and anthraquinones . Kinetic studies revealed that the degradation half-life of 9-methyl-10-nitroanthracene was approximately 14 minutes under ambient air conditions, indicating its reactivity and potential environmental impact.

Animal Studies

In long-term bioassays conducted by the National Toxicology Program, administration of anthraquinone samples containing 9-NA resulted in tumor induction in various organs of test animals, including significant increases in liver tumors among B6C3F1 mice . These findings suggest that the mutagenic properties of 9-NA may contribute to its carcinogenic potential.

Environmental Impact

Urban studies have detected 9-NA in particulate matter from cities like Damascus and Birmingham, highlighting its prevalence as a pollutant associated with combustion sources . The implications for human health are concerning given its established mutagenicity and potential role in lung cancer risk through PM2.5 exposure .

Q & A

Basic Questions

Q. What are the common synthetic routes for 9-nitroanthracene in laboratory settings?

- Methodology : Electrolysis of anthracene crystals in a 1 M NaNO₃ aqueous solution using a platinum electrode at controlled current densities (e.g., 0.1–1.0 mA/cm²). The reaction efficiency depends on the square of the current density and the presence of lattice defects in the anthracene crystal. Annealing the crystals reduces defect density, lowering this compound (9NA) yield by up to 6-fold . Alternative methods include nitration of anthracene using mixed acid (HNO₃/H₂SO₄), where the 9-position is selectively targeted due to its high electrophilic reactivity .

Q. How is the 9-position reactivity exploited in functionalizing anthracene derivatives?

- Methodology : The 9-position of anthracene undergoes electrophilic aromatic substitution (EAS) preferentially due to its high electron density. For polymer applications, functionalization involves introducing nitro, bromo, or carbonyl groups at this position. For example, this compound can be further reduced to 9-aminoanthracene for crosslinking in reversible polymer systems. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side products like bianthronyl or anthraquinone .

Q. What analytical techniques are used to characterize this compound?

- Methodology :

- Mass Spectrometry (MS) : HP-GC/MS for molecular weight confirmation and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of nitro (NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ .

- Electron Spin Resonance (ESR) : Analysis of anion radicals generated via controlled potential electrolysis in dimethylformamide (DMF) to study spin density distribution .

- UV-Vis Spectroscopy : Monitoring π→π* transitions (λmax ~ 250–400 nm) for purity assessment .

Q. What safety considerations are critical when handling this compound?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and P95 respirators. Work in a fume hood to avoid inhalation of dust. Store in airtight, light-resistant containers at room temperature. Dispose via incineration with afterburners and scrubbers to prevent environmental release .

Advanced Research Questions

Q. How do lattice defects influence the electrochemical synthesis of this compound?

- Methodology : Lattice defects in anthracene crystals act as active sites for simultaneous discharge of two charge carriers (e.g., NO₃⁻ ions), enabling the formation of 9NA. Defect density is quantified using X-ray diffraction (XRD) or scanning electron microscopy (SEM). Annealing reduces defect density, which experimentally correlates with a 6-fold decrease in 9NA yield. Controlled defect introduction (e.g., via mechanical stress) can optimize reaction efficiency .

Q. What factors govern the adsorption of this compound onto microplastics in aquatic environments?

- Methodology : Adsorption is studied using batch experiments with polyethylene (PE) or polypropylene (PP) microplastics. Key factors:

- pH : Adsorption capacity decreases at high pH due to deprotonation of functional groups on microplastics .

- Co-contaminants : Presence of humic acid (HA) or fulvic acid (FA) competes for adsorption sites, reducing 9NA uptake by 20–40% .

- Salinity : Ionic strength > 0.1 M enhances adsorption via salting-out effects .

Q. How does this compound induce DNA damage in biological systems?

- Methodology : In vivo studies (rat models) show 9NA increases 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels, a biomarker of oxidative DNA damage. Mechanisms include:

- Reactive Oxygen Species (ROS) : 9NA metabolism generates superoxide radicals, detected via fluorescence probes (e.g., DCFH-DA).

- Comet Assay : Quantifies DNA strand breaks in lung tissues exposed to 9NA. Results correlate with dose-dependent oxidative stress markers (e.g., glutathione depletion) .

Q. What mechanistic insights explain this compound's role in polymer crosslinking?

- Methodology : 9NA derivatives participate in Diels-Alder reactions as dienophiles. For example, this compound reacts with furan-containing polymers to form reversible crosslinks. Reaction kinetics are monitored via differential scanning calorimetry (DSC) to assess thermal reversibility (Tdec ~ 120–150°C). Computational modeling (DFT) predicts regioselectivity and transition states .

Q. What challenges arise in detecting this compound in environmental matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is used for trace analysis. Challenges include:

- Matrix Interference : Co-eluting PAHs require selective ion monitoring (SIM) at m/z 223 (9NA molecular ion).

- Low Concentrations : 9NA levels in diesel exhaust are 10–100× lower than anthracene, necessitating solid-phase extraction (SPE) pre-concentration .

Q. How do electron transfer mechanisms differ in this compound anion radicals?

- Methodology : ESR spectroscopy reveals delocalized spin density across the anthracene ring and nitro group. Controlled potential electrolysis in DMF generates stable dianions, with redox potentials measured via cyclic voltammetry (CV). Kinetic studies show second-order decay of radicals, influenced by solvent dielectric constant .

特性

IUPAC Name |

9-nitroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIKFJXEYJIZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025730 | |

| Record name | 9-Nitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-nitroanthracene is a yellow solid. (NTP, 1992), Yellow solid; [CAMEO] | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Nitroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

527 °F at 17 mmHg (NTP, 1992) | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000135 [mmHg] | |

| Record name | 9-Nitroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

602-60-8 | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Nitroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Nitroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-NITROANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Nitroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-nitroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-NITROANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ1TB3N57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

286 to 289 °F (NTP, 1992) | |

| Record name | 9-NITROANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。